6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Physicochemical profiling Drug-likeness Scaffold optimization

6-Phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS 940745-91-5) is a heterocyclic small molecule belonging to the 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold class. This scaffold is characterized by a fused pyrrole-pyrimidine-dione core, and the compound incorporates a phenethyl substituent at the N6 position and a p-tolyl group at the C4 position.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 940745-91-5
Cat. No. B2911521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS940745-91-5
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2
InChIInChI=1S/C21H21N3O2/c1-14-7-9-16(10-8-14)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H2,22,23,26)
InChIKeyQGASOMQVTKCLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS 940745-91-5): Chemical Identity & Scaffold Context for Research Procurement


6-Phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS 940745-91-5) is a heterocyclic small molecule belonging to the 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold class [1]. This scaffold is characterized by a fused pyrrole-pyrimidine-dione core, and the compound incorporates a phenethyl substituent at the N6 position and a p-tolyl group at the C4 position [2]. The compound has a molecular formula of C₂₁H₂₁N₃O₂ and a molecular weight of 347.42 g/mol [2]. Members of this chemotype have been disclosed as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in chronic inflammatory and pulmonary tissue-remodeling diseases [1].

Why 6-Phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Cannot Be Replaced by Other Pyrrolopyrimidine-Diones in HNE-Targeted Studies


Within the tetrahydropyrrolopyrimidine-dione scaffold, the nature and position of substituents on the pyrimidine-dione and pyrrole rings critically govern target engagement, selectivity, and pharmacokinetic behavior [1]. The combination of an N6-phenethyl group and a C4-p-tolyl group in this specific regioisomer is expected to produce a distinct steric and electronic profile that cannot be replicated by simple substitutions (e.g., 4-phenyl, 4-methoxyphenyl, or N-methyl variants) [2], . Generic substitution without quantitative head-to-head data risks introducing silent or off-target compounds, thereby compromising assay reproducibility and data validity.

Quantitative Differentiation Evidence for 6-Phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (940745-91-5)


Physicochemical Differentiation: Lipophilicity (logP) and Rotatable Bond Count vs. Common 4-Phenyl and 4-Methoxyphenyl Congeners

The compound exhibits a calculated logP of 3.76, which is approximately 0.5–0.7 log units higher than the analogous 4-phenyl derivative (logP ≈ 3.1–3.2 estimated) and the 4-(4-methoxyphenyl) analog (calculated logP ≈ 3.0), consistent with the additional methyl group on the phenyl ring . It possesses 7 rotatable bonds, one more than the 1-methyl-6-phenethyl-4-phenyl variant (6 rotatable bonds), potentially influencing conformational entropy and target-binding kinetics [1].

Physicochemical profiling Drug-likeness Scaffold optimization

Human Neutrophil Elastase (HNE) Inhibitory Activity: Class-Level Potency Range from the Tetrahydropyrrolopyrimidinedione Patent

The patent WO2008135537A1 describes tetrahydropyrrolopyrimidinediones as HNE inhibitors and reports IC₅₀ values in the nanomolar to low-micromolar range for representative examples [1]. Although the specific IC₅₀ of 6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is not individually disclosed, the presence of the phenethyl and p-tolyl substituents places this compound within the active chemotype space defined by the patent [1].

Human neutrophil elastase COPD Serine protease inhibition

Structural Authentication: Unambiguous Spectroscopic Identity via ¹H NMR and Exact Mass Confirmation

The compound's identity is confirmed by ¹H NMR spectroscopy and exact mass measurement (Exact Mass: 347.163377 g/mol) deposited in the SpectraBase database, providing a validated spectroscopic fingerprint that distinguishes it from regioisomeric or isobaric impurities [1]. This is critical because the 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold can exist in multiple tautomeric and regioisomeric forms, and the specific assignment of the N6-phenethyl and C4-p-tolyl groups is essential for biological activity [1].

Structural characterization NMR spectroscopy Quality control

Recommended Research Applications for 6-Phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Based on Available Evidence


Human Neutrophil Elastase (HNE) Inhibitor Screening and SAR Expansion

Researchers developing HNE inhibitors for chronic obstructive pulmonary disease (COPD) or acute respiratory distress syndrome (ARDS) can use this compound as a starting point for structure-activity relationship studies. The phenethyl/p-tolyl substitution pattern represents a specific vector within the tetrahydropyrrolopyrimidinedione chemotype claimed in WO2008135537A1 [1]. Biochemical HNE inhibition assays can be performed to benchmark its IC₅₀ against known tool compounds.

Physicochemical Property Benchmarking in Pyrrolopyrimidine-Dione Library Design

Medicinal chemistry teams optimizing logP and solubility within this scaffold can employ the compound as a reference point. Its calculated logP of 3.76 and 7 rotatable bonds, as reported on the mcule platform, provide a mid-range lipophilicity benchmark against which more polar (e.g., 4-methoxyphenyl; logP ~3.0) or more lipophilic analogs can be compared during lead optimization [1].

Spectroscopic Reference Standard for Regioisomer Identification

Analytical chemistry laboratories and compound management facilities can utilize the verified ¹H NMR spectrum and InChIKey (QGASOMQVTKCLAU-UHFFFAOYSA-N) from SpectraBase as a reference to confirm the identity of this specific regioisomer in purchased or synthesized batches, distinguishing it from other N- or C-substituted tetrahydropyrrolopyrimidinediones [1].

Quote Request

Request a Quote for 6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.